molecular formula C16H18N2O2S B4578229 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide

Cat. No. B4578229
M. Wt: 302.4 g/mol
InChI Key: QICRUYHTOKFIKX-UHFFFAOYSA-N
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Description

The compound is part of a class of chemicals that often exhibit significant biological activity, including antimicrobial, nematicidal, and potential pharmacological uses. The interest in such compounds typically revolves around their versatile chemical structures, which allow for a wide range of chemical reactions and modifications, leading to varied biological activities.

Synthesis Analysis

The synthesis of similar thiazole and furan derivatives involves multi-step reactions, starting from base molecules through cyclization, condensation, and functionalization steps. For instance, compounds with related structures have been synthesized by reacting specific precursors with thioglycolic acid, leading to a series of compounds with established chemical structures through IR, 1H-NMR, 13C-NMR, MS, and elemental data analysis (Reddy et al., 2010).

Molecular Structure Analysis

Molecular structure characterization of these compounds typically involves comprehensive spectroscopic methods. X-ray powder diffraction (XRPD) and Density Functional Theory (DFT) analyses are common for determining the crystal and molecular structures, providing insights into the compounds' conformations and stability (Rahmani et al., 2017).

Chemical Reactions and Properties

Thiazole and furan derivatives participate in various chemical reactions, including electrophilic substitution and reactions with bases leading to ring opening or modification of the thiazole or furan rings. These reactions are crucial for further functionalization and achieving desired chemical properties (Remizov et al., 2019).

Scientific Research Applications

Antiprotozoal Agents Development

Research on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown significant promise in the development of antiprotozoal agents. These compounds, including derivatives synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile, have demonstrated strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as effective treatments for trypanosomiasis and malaria (Ismail et al., 2004).

Chemical Reaction Exploration

The investigation into the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases has provided valuable insights into the synthesis of 4-methylsulfanylethynylfuran derivatives and corresponding thioamides of furylacetic acid. These findings contribute to the broader understanding of chemical synthesis and the development of new synthetic methodologies (Remizov et al., 2019).

Anticancer Activity Evaluation

The design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been studied for their anticancer activity. These compounds have shown moderate to excellent activity against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), highlighting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

properties

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-10-5-7-12(8-6-10)14-11(2)21-16(17-14)18-15(19)13-4-3-9-20-13/h5-8,13H,3-4,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICRUYHTOKFIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide
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N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide
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N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide
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N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide
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N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide
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N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide

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